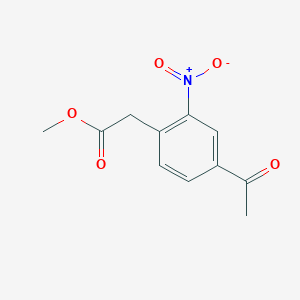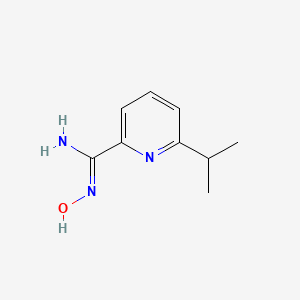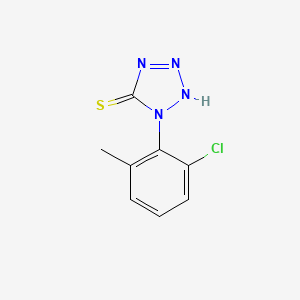
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a chloro and methyl substituent on the phenyl ring, and a thiol group attached to the tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylphenylamine.
Formation of Tetrazole Ring: The amine is reacted with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) under acidic conditions to form the tetrazole ring.
Introduction of Thiol Group: The resulting tetrazole compound is then treated with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH) to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Handling large quantities of starting materials and reagents.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Addition: The tetrazole ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize the thiol group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the chloro group.
Addition: Electrophiles such as alkyl halides can react with the tetrazole ring.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Adducts: Formed from addition reactions with electrophiles.
科学的研究の応用
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology: It is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: It is used as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Binding: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-amine: Similar structure but with an amine group instead of a thiol group.
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-methanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
Uniqueness
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and covalent interactions with proteins, making it a valuable compound in various applications.
特性
分子式 |
C8H7ClN4S |
|---|---|
分子量 |
226.69 g/mol |
IUPAC名 |
1-(2-chloro-6-methylphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C8H7ClN4S/c1-5-3-2-4-6(9)7(5)13-8(14)10-11-12-13/h2-4H,1H3,(H,10,12,14) |
InChIキー |
QCYQSFXOBOBHQT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)N2C(=S)N=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


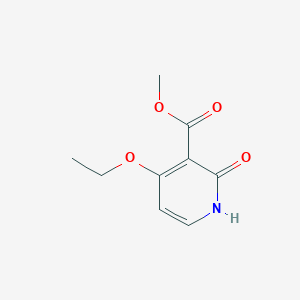

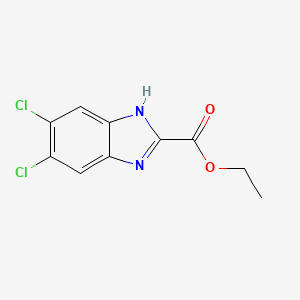
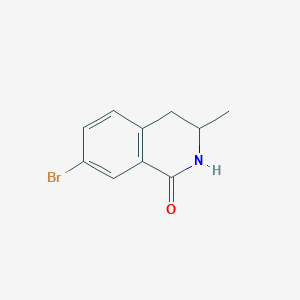
![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)

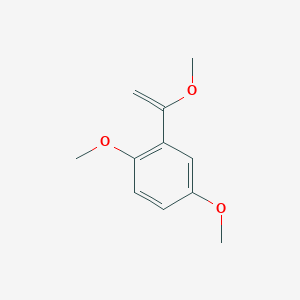
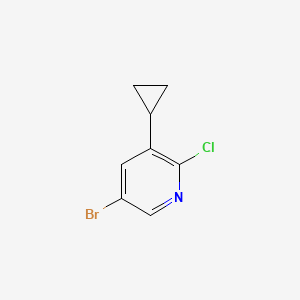
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
